molecular formula C11H14BrN B13312586 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole

5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13312586
M. Wt: 240.14 g/mol
InChI Key: GSXCAYFDMUEBAX-UHFFFAOYSA-N
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Description

5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 3rd and 7th positions on the indole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3,7-trimethyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the parent indole compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 5-substituted derivatives such as 5-amino-3,3,7-trimethyl-2,3-dihydro-1H-indole.

    Oxidation: Formation of oxo derivatives like this compound-2-one.

    Reduction: Formation of 3,3,7-trimethyl-2,3-dihydro-1H-indole.

Scientific Research Applications

5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1H-isoindole
  • 5-bromo-1,3,3-trimethyl-2-methylideneindole
  • 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-

Uniqueness

5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the specific positioning of the bromine atom and the three methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-bromo-3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3

InChI Key

GSXCAYFDMUEBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCC2(C)C)Br

Origin of Product

United States

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